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RetinylPropionate-d3

Cat. No.: B12506704
M. Wt: 342.5 g/mol
InChI Key: SFRPDSKECHTFQA-UHFFFAOYSA-N
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Description

Significance of Stable Isotope Tracers in Elucidating Biological Pathways

Stable isotope tracers are indispensable in modern biochemical and metabolic research. researchgate.net By replacing an atom in a molecule with its heavier, non-radioactive isotope, such as replacing hydrogen with deuterium (B1214612), scientists can create a "tagged" version of the compound. musechem.com This labeling provides a distinct mass signature that can be tracked using sensitive analytical techniques like mass spectrometry. silantes.comscbt.com This allows researchers to follow the metabolic fate of a specific molecule, differentiating it from the body's endogenous pools. silantes.com The use of stable isotopes offers a safe and effective way to study metabolic pathways, quantify the turnover of molecules, and understand the impact of genetic or environmental changes on cellular processes. researchgate.nettandfonline.com

Overview of Retinoid Metabolism and Signaling in Model Systems

Retinoids, a class of compounds derived from vitamin A, are crucial for a multitude of physiological processes, including vision, immune function, embryonic development, and cell differentiation. nih.govnih.gov The metabolism of retinoids is a complex process. Dietary vitamin A is primarily absorbed as retinyl esters, which are then converted to retinol (B82714). mdpi.com Retinol can either be stored in the liver as retinyl esters or oxidized to retinaldehyde and then to retinoic acid, the most biologically active form of vitamin A. nih.govnih.gov Retinoic acid exerts its effects by binding to nuclear receptors (RARs and RXRs), which then regulate the expression of hundreds of genes. nih.govmdpi.com Understanding the intricacies of this pathway is vital for comprehending normal physiology and various disease states. physiology.orgki.se

Rationale for the Application of Deuterated Retinyl Propionate (B1217596) (RetinylPropionate-d3) in Research

Retinyl Propionate-d3 is a synthetic, deuterated form of retinyl propionate. The "d3" designation indicates that three hydrogen atoms in the propionate group have been replaced with deuterium atoms. This specific labeling creates a molecule that is chemically and biologically similar to its natural counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. vulcanchem.com

The use of deuterium labeling can also offer advantages in terms of metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. musechem.comresearchgate.net This can be advantageous in certain experimental designs.

Below is a table summarizing the key properties of Retinyl Propionate-d3:

PropertyValue
Chemical Name all-trans-Retinol Propionate-d3
CAS Number 1795139-60-4
Molecular Formula C23H31D3O2
Molecular Weight 345.53
Alternative Names 15-Retinol Propanoate-d3, Retinol propionate-d3, Vitamin A Propionate-d3
Table 1: Chemical properties of Retinyl Propionate-d3. Data sourced from public chemical databases. vulcanchem.com

Research using deuterated vitamin A compounds has provided significant findings. For example, it has been demonstrated that vitamin A in the retina is in equilibrium with plasma vitamin A and is rapidly replaced by newly ingested vitamin A. vulcanchem.com The ability to accurately track the metabolic fate of retinoids using stable isotopes like deuterium is a cornerstone of modern vitamin A research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O2 B12506704 RetinylPropionate-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRPDSKECHTFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864000
Record name O~15~-Propanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Retinylpropionate D3

Historical Context of Deuterated Retinoid Synthesis

The journey into the synthesis of isotopically labeled retinoids was born from the need to trace the metabolic fate of Vitamin A and its derivatives within biological systems. Initially, research in the mid-20th century relied on radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). wikipedia.org While effective, the inherent risks and regulatory complexities associated with radioactive materials spurred the scientific community to seek safer alternatives.

The 1980s marked a significant shift with advancements in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These technologies offered the required sensitivity to detect stable, non-radioactive isotopes. Consequently, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) emerged as the preferred labels for in-vivo metabolic studies. iaea.org The synthesis of deuterated retinoids, such as various deuterated forms of retinyl acetate (B1210297) and retinoic acid, became a key area of research, enabling precise quantitative assessments of Vitamin A body stores and metabolic pathways without the drawbacks of radioactivity. iaea.orgiaea.org This evolution laid the groundwork for the development of specifically labeled compounds like Retinyl Propionate-d3 for specialized research applications.

Contemporary Chemical Synthesis Routes for Retinyl Propionate-d3

The synthesis of Retinyl Propionate-d3 is not a singular, defined process but rather a multi-step endeavor that leverages established organic chemistry principles. The primary goal is the site-specific introduction of deuterium atoms into the propionate (B1217596) moiety before its esterification with retinol (B82714).

Selection and Preparation of Deuterated Precursors

The most direct and common strategy for synthesizing Retinyl Propionate-d3 is the esterification of all-trans-retinol with a deuterated propionylating agent. This ensures the deuterium label is confined to the ester group, creating the "-d3" isotopologue. The key challenge lies in the preparation of the deuterated precursor itself.

Two primary deuterated reagents can be considered for this purpose:

Propionyl-d3 Chloride: This acyl chloride can be prepared from its corresponding carboxylic acid, Propionic-d3 acid.

Propionic-d3 Anhydride (B1165640): As an alternative to the acyl chloride, the anhydride can also be used as an effective acylating agent. cymitquimica.com

The synthesis of these precursors often starts with commercially available deuterated starting materials. For instance, deuterated propionic acid can be converted to the more reactive propionyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). Alternatively, base-catalyzed hydrogen-deuterium (H/D) exchange can be employed, where propionyl chloride is treated with deuterium oxide (D₂O) over several cycles to achieve high levels of deuterium incorporation.

Deuterated Reagent/PrecursorPreparation MethodReference
Propionyl-d5 Chloride Acylation of an oxazolidinone with deuterated propionyl chloride. researchgate.net
Deuterated Propionyl Chloride Reaction of propionic acid with chlorinating agents (e.g., thionyl chloride).
Propionic Anhydride Dehydration of propionic acid. Can be adapted using deuterated propionic acid. wikipedia.org
Deuterated Dimethyl Sulfoxide (DMSO-d6) Base-catalyzed H/D exchange with heavy water (D₂O). google.com
[20,20,20-D₃]-retinal Aldol condensation using hexadeuterated acetone. mdpi.com
[14,15,15-D₃]-retinol Reduction of a methyl ester with Lithium Aluminum Deuteride (B1239839) (LiAlD₄). mdpi.com

This table presents examples of deuterated reagents and precursors used in the synthesis of labeled compounds, including those relevant to retinoids.

The final step is the esterification of retinol with the prepared deuterated propionylating agent (e.g., Propionyl-d3 Chloride or Anhydride). This reaction is typically performed in an inert solvent under controlled temperature conditions, often with a catalyst, to form the target molecule, Retinyl Propionate-d3. chemicalbook.com

Deuterium Incorporation Strategies (e.g., Horner-Wadsworth-Emmons Coupling, Reductions with Deuterated Reagents, H/D Exchange)

While the synthesis of Retinyl Propionate-d3 primarily involves a deuterated propionate group, the broader field of deuterated retinoid synthesis employs several sophisticated strategies to incorporate deuterium into the polyene backbone. These methods are crucial for creating a wide array of isotopologues for detailed mechanistic studies.

Horner-Wadsworth-Emmons (HWE) Coupling: The HWE reaction is a cornerstone of polyene synthesis. It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. By using deuterated phosphonate reagents or deuterated aldehydes, deuterium can be precisely installed at specific positions along the retinoid chain. This method has been successfully used to synthesize analogues like 9-CD3-9-cis-retinal, where two consecutive HWE reactions are key steps. nih.govnih.govsci-hub.se

Reductions with Deuterated Reagents: One of the most common methods for introducing deuterium is through the reduction of carbonyls or esters. Lithium aluminum deuteride (LiAlD₄) is a powerful deuterated reducing agent used for this purpose. For example, reducing a methyl retinoate ester with LiAlD₄ yields deuterated retinol. mdpi.comgoogle.com This approach is highly effective for labeling positions adjacent to a carbonyl group.

Hydrogen/Deuterium (H/D) Exchange: This strategy relies on the acidity of certain protons within a molecule. Protons on carbons alpha to a carbonyl group can be removed by a base and replaced by deuterium from a deuterated solvent, typically deuterium oxide (D₂O). mdpi.com This base-catalyzed exchange is an efficient way to introduce deuterium. For example, suspending a ketone intermediate in D₂O with a catalytic amount of a base like potassium carbonate can lead to high levels of deuteration. google.commdpi.com

Optimization of Reaction Conditions for Site-Specific Deuteration

Achieving high isotopic purity and yield requires careful optimization of reaction conditions. Key parameters include:

Temperature: Retinoids are sensitive to heat and light, which can cause unwanted isomerization of the double bonds in the polyene chain. Therefore, many reactions, particularly condensation and reduction steps, are carried out at low temperatures (e.g., 0°C to -78°C).

Atmosphere: To prevent oxidation of the sensitive polyene structure, syntheses are typically conducted under an inert atmosphere of nitrogen or argon. labinsights.nl

Solvents and Catalysts: The choice of solvent (e.g., ethers like THF or aprotic solvents) is critical for reagent solubility and reaction kinetics. In reactions like the conversion of acids to acyl chlorides with thionyl chloride, a catalyst such as dimethylformamide (DMF) can be used to accelerate the reaction and improve yields.

Stoichiometry and Reaction Time: Precise control over the amounts of reagents and reaction duration is essential to maximize the formation of the desired product and minimize side reactions.

Purification and Isotopic Characterization of Retinyl Propionate-d3

Following synthesis, the crude product is a mixture containing the desired Retinyl Propionate-d3, unreacted starting materials, and byproducts. A rigorous purification and characterization process is therefore essential to isolate the target compound and verify its structural and isotopic integrity.

Chromatographic Purification Techniques (e.g., HPLC, SFC)

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purification and analysis of retinoids. springernature.com Reverse-phase HPLC, typically using C18 or C30 columns, is highly effective at separating different retinyl esters from each other and from retinol based on their polarity. nih.govgoogle.comarvojournals.org Isocratic or gradient elution with solvent systems like methanol/water or acetonitrile (B52724) allows for the isolation of highly pure fractions of the target compound. springernature.comgoogle.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and "green" alternative to HPLC for the purification of thermally labile and lipophilic compounds like retinoids. researchgate.netchromatographytoday.com This technique uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. chromatographytoday.comeurofins.com SFC has been successfully applied to separate a mixture of retinoids, including retinyl acetate, retinol, and retinyl propionate, demonstrating its utility for both analytical and preparative scale purification. researchgate.netpeeref.com It offers advantages of faster analysis times and reduced consumption of organic solvents. clinlabint.com

TechniqueColumn TypeMobile Phase/EluentApplicationReference
HPLC Reverse-Phase C18Methanol/WaterSeparation of retinol and retinyl esters. springernature.com
HPLC Zorbax SB-C8Methanol/Water or pure MethanolAnalysis of retinyl ester synthesis reactions. google.com
HPLC-MS/MS C30Gradient elutionSeparation of α-retinyl esters from vitamin A esters. nih.gov
SFC DPH columnCO₂ / Ethanol + 0.1% formic acidSeparation of six vitamin A family compounds. researchgate.net
SFE-SFC-MS/MS Cosmosil CholesterSupercritical CO₂ / MethanolExtraction and analysis of retinyl esters from food. eurofins.com

This table summarizes various chromatographic techniques and conditions reported for the purification and analysis of retinoids.

Isotopic and Structural Characterization

Once purified, the identity and isotopic enrichment of Retinyl Propionate-d3 must be confirmed. A combination of mass spectrometry and NMR spectroscopy is used for this purpose.

Mass Spectrometry (MS): MS is indispensable for confirming the mass of the deuterated compound. Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) are used to analyze the purified product. nih.govresearchgate.net The mass spectrum of Retinyl Propionate-d3 will show a molecular ion peak that is three mass units higher than its non-deuterated counterpart, confirming the successful incorporation of three deuterium atoms. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms.

In ¹H NMR (Proton NMR), the signal corresponding to the protons on the ethyl group of the propionate moiety would be absent or significantly reduced in intensity, confirming deuteration at that site. Deuterated solvents (e.g., CDCl₃, DMSO-d6) are used for analysis to avoid interference from solvent protons. labinsights.nltutorchase.comsavemyexams.com

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal, providing unambiguous proof of its presence and chemical environment. This technique is particularly useful for quantifying high levels of deuterium enrichment. sigmaaldrich.com

Verification of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the successful incorporation of deuterium atoms into the molecular structure. A combination of ¹H, ¹³C, and ²H NMR experiments provides unambiguous evidence of the labeling.

Proton (¹H) NMR: In the ¹H NMR spectrum of unlabeled retinyl propionate, the terminal methyl (–CH₃) protons of the propionate group produce a characteristic triplet signal. In the spectrum of successfully synthesized Retinyl Propionate-d3, this signal is expected to be absent or significantly diminished, confirming the replacement of protons with deuterons at this position. The complex signals corresponding to the protons on the retinol backbone should remain unchanged.

Deuterium (²H) NMR: This experiment directly detects the deuterium nuclei. The ²H NMR spectrum of Retinyl Propionate-d3 will show a resonance at the chemical shift corresponding to the methyl group of the propionate moiety. huji.ac.il This provides direct and conclusive evidence of deuterium incorporation at the intended site.

Carbon-13 (¹³C) NMR: The carbon atom of the deuterated methyl group (–CD₃) will exhibit two key changes compared to a non-deuterated carbon. First, due to the spin (I=1) of deuterium, the signal will be split into a multiplet (typically a 1:1:1 triplet). Second, the signal will experience a slight upfield shift, an effect known as an isotope shift.

Table 2: Expected NMR Spectroscopic Data for Verification of Deuterium Labeling

Spectroscopy Technique Expected Observation for Retinyl Propionate-d3 Interpretation
¹H NMR Absence of the triplet signal for the propionate methyl group (approx. 1.1-1.2 ppm). The three protons of the methyl group have been replaced by deuterium atoms.
²H NMR Presence of a single resonance signal in the aliphatic region. Direct detection and confirmation of deuterium atoms at the labeled position. huji.ac.ilacs.org
¹³C NMR The signal for the terminal propionate carbon appears as a multiplet and is shifted slightly upfield. Confirms the C-D bond and the location of the deuterium on the specific carbon atom.

Assessment of Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of the synthesized compound and assessing its isotopic enrichment. researchgate.net HRMS provides mass measurements with high accuracy, allowing for the clear differentiation between the labeled and unlabeled compounds.

The introduction of three deuterium atoms in place of three hydrogen atoms results in a nominal mass increase of 3 Daltons. HRMS can measure this difference with precision to four or more decimal places, confirming the elemental composition. Isotopic enrichment is determined by analyzing the relative intensities of the molecular ion peaks for the deuterated ([M+H]⁺ or M⁺·) and any residual unlabeled ([M-3D+3H]⁺) compound. The ratio of these peak areas allows for a quantitative calculation of the percentage of deuterium incorporation.

Table 3: Theoretical Molecular Masses for HRMS Analysis

Compound Molecular Formula Monoisotopic Mass (g/mol)
Retinyl Propionate C₂₃H₃₄O₂ 342.25588
Retinyl Propionate-d3 C₂₃H₃₁D₃O₂ 345.27477

Determination of Positional Specificity of Deuterium Labeling

Ensuring the deuterium atoms are located exclusively at the terminal methyl group of the propionate chain is critical. This positional specificity is confirmed using a combination of spectroscopic methods.

NMR Spectroscopy: As detailed in section 2.3.2, NMR provides the most definitive evidence for positional specificity. The absence of a specific signal in the ¹H NMR spectrum, coupled with the appearance of a signal in the ²H NMR spectrum at the corresponding chemical shift, pinpoints the location of the label. huji.ac.il The fact that all other signals in the ¹H NMR spectrum, particularly those of the retinol polyene chain, remain unperturbed confirms that the deuterium exchange did not occur at other positions in the molecule.

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the mass-selected parent ion to provide structural information. Retinyl esters exhibit characteristic fragmentation patterns. ebi.ac.uknih.gov A common fragmentation pathway is the neutral loss of the fatty acid moiety, resulting in the formation of a stable retinoid cation at m/z ≈ 269. nih.govacs.org When Retinyl Propionate-d3 is analyzed, the fragment ion corresponding to the retinol backbone is expected at m/z 269, identical to the unlabeled compound. This indicates that the deuterium label is not on the retinol portion. Conversely, fragments containing the propionate group would show a mass shift of +3 Da, confirming the label is on the acyl chain.

Table 4: Expected Fragments in Tandem Mass Spectrometry (MS/MS)

Compound Parent Ion Mass (m/z) Key Fragment Ion (Retinoid) Key Fragment Ion (Acyl portion) Interpretation
Retinyl Propionate ~342 ~269 ~57 ([C₃H₅O]⁺) Characteristic fragmentation of the unlabeled compound. acs.org
Retinyl Propionate-d3 ~345 ~269 ~60 ([C₃H₂D₃O]⁺) The mass of the retinoid fragment is unchanged, while the acyl fragment mass increases by 3 Da, confirming the label's position.

Advanced Analytical Strategies Employing Retinylpropionate D3

Role of RetinylPropionate-d3 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis. nih.gov this compound, a stable isotope-labeled (SIL) version of retinyl propionate (B1217596), serves this role exceptionally well. It shares near-identical physicochemical properties with its unlabeled counterpart, including extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer. nih.gov This mimicry allows it to compensate for variations in sample extraction and matrix-induced signal suppression or enhancement, leading to more reliable quantification. nih.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate quantification of compounds in complex mixtures. nih.gov The core principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of preparation. researchgate.net This "spiked" internal standard undergoes the same sample processing steps as the endogenous, unlabeled analyte.

During mass spectrometry analysis, the instrument distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference, which is 3 Da for this compound. The ratio of the signal intensity of the endogenous analyte to that of the known amount of the SIL-IS is then used to calculate the precise concentration of the endogenous analyte in the original sample. nih.gov Because the ratio is the critical measurement, any sample loss or variability during extraction or injection affects both the analyte and the standard equally, leaving the ratio unchanged. nih.gov This makes IDMS the gold standard for quantitative analysis, providing high accuracy and precision. researchgate.net

Matrix effects are a significant challenge in bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com These effects arise from co-eluting components from the biological matrix (e.g., lipids, proteins, salts) that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, inaccurate quantification. nih.govnih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.govnih.gov Since this compound co-elutes with the unlabeled analyte and has virtually identical ionization properties, it experiences the same degree of signal suppression or enhancement. nih.gov As a result, the ratio of the analyte to the internal standard remains constant, correcting for the matrix-induced variability. nih.gov

Other strategies can be employed to minimize matrix effects, often in conjunction with SIL-IS:

Sample Preparation: Advanced sample clean-up techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be optimized to selectively remove interfering matrix components before analysis. mdpi.com

Chromatographic Separation: Adjusting chromatographic conditions to achieve better separation between the analyte and interfering matrix components can significantly reduce matrix effects. nih.gov

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing their impact on ionization. However, this approach is only feasible if the analyte concentration remains above the method's limit of quantification. mdpi.com

For any quantitative bioanalytical method, rigorous validation is required to ensure its reliability. When using deuterated standards like this compound, key validation parameters are assessed to demonstrate the method's performance. nih.govuaeu.ac.ae

Linearity: This parameter establishes the concentration range over which the assay is accurate and precise. It is determined by analyzing a series of calibration standards prepared in a representative blank matrix and plotting the response ratio (analyte/internal standard) against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be >0.99. nih.govformosapublisher.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV). Intra-day precision assesses variability within a single day, while inter-day precision evaluates variability across different days. For bioanalytical methods, a %CV of ≤15% is generally considered acceptable (≤20% at the lower limit of quantification). researchgate.net

Accuracy: Accuracy reflects the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of the nominal (theoretical) concentration. Accuracy is determined by analyzing quality control (QC) samples at different concentrations. An acceptable range for accuracy is typically within ±15% of the nominal value (±20% at the lower limit of quantification). researchgate.net

The following table summarizes typical acceptance criteria for these validation parameters in a bioanalytical method using a deuterated internal standard.

ParameterMeasurementTypical Acceptance Criteria
Linearity Correlation Coefficient (r²)≥ 0.99
Precision Coefficient of Variation (%CV)≤ 15% (≤ 20% at LLOQ)
Accuracy Percent of Nominal Value85% - 115% (80% - 120% at LLOQ)

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatography is the cornerstone of retinoid analysis, enabling the separation of various isomers and metabolites from complex biological extracts before their detection and quantification by mass spectrometry. jfda-online.com The choice of chromatographic technique depends on the specific properties of the retinoids being analyzed.

Liquid chromatography is the most widely used technique for the analysis of retinoids due to its versatility and applicability to a wide range of polarities. jfda-online.com

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with small amounts of a more polar solvent like ethyl acetate). escholarship.org This technique is particularly effective for separating non-polar compounds and geometric isomers of retinoids, such as different retinyl esters. springernature.com

Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): RP-UHPLC is the most common approach for retinoid analysis. researchgate.net It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of methanol, acetonitrile (B52724), and water). fudan.edu.cnresearchgate.net UHPLC systems utilize smaller particle sizes (<2 µm) in the column, allowing for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govresearchgate.net This method is excellent for separating a broad range of retinoids, from polar metabolites like retinoic acid to less polar compounds like retinol (B82714) and retinyl esters, within a single chromatographic run. jfda-online.com

The table below compares typical parameters for NP-HPLC and RP-UHPLC methods used in retinoid analysis.

ParameterNormal-Phase HPLCReversed-Phase UHPLC
Stationary Phase Silica, AluminaC18, C8
Mobile Phase Hexane/Ethyl Acetate (B1210297)Acetonitrile/Methanol/Water
Typical Analytes Geometric isomers, Retinyl estersRetinoic acid, Retinol, Retinal, Retinyl esters
Advantages Excellent separation of isomersHigh throughput, high resolution, broad applicability
Disadvantages Less compatible with aqueous samples, solvent incompatibility with MSMay have lower resolution for certain non-polar isomers

While less common than LC, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for specific applications in retinoid analysis, particularly for assessing the enrichment of deuterated retinol. nih.govnih.gov Since retinoids themselves are not sufficiently volatile for GC analysis, a derivatization step is required. researchgate.net This typically involves converting the hydroxyl group of retinol into a more volatile trimethylsilyl (B98337) (TMS) ether using a reagent like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov

Once derivatized, the sample is injected into the GC, where the deuterated and non-deuterated retinol derivatives are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where the ratio of the deuterated to non-deuterated retinol is measured to determine isotope enrichment. nih.govresearchgate.net This approach has been successfully used in studies to estimate total body stores of vitamin A using deuterated retinyl acetate. nih.gov

Separation of Geometric and Stereoisomers of Deuterated Retinoid Metabolites

Retinoids, including Retinyl Propionate-d3 and its metabolites, are characterized by a polyene chain that gives rise to numerous geometric isomers (e.g., all-trans, 9-cis, 11-cis, 13-cis). nih.govsigmaaldrich.com These isomers often exhibit different biological activities, making their separation and individual quantification critical. sciex.com High-Performance Liquid Chromatography (HPLC) is the primary technique for resolving these closely related structures. nih.gov

The separation of retinoid isomers is challenging due to their similar physical properties. mdpi.com Chromatographic conditions must be meticulously optimized to achieve resolution. Both normal-phase and reverse-phase HPLC systems are employed. Normal-phase HPLC, often using isocratic elution with hexane and a polar modifier like ethyl acetate, provides high resolution for the separation of various retinol and retinal isomers. nih.gov Reverse-phase HPLC, typically using columns like C18 with gradient elution, is also widely used for separating retinoids based on their polarity. mdpi.comresearchgate.net The ability to separate these isomers is crucial, as mass spectrometry alone cannot typically differentiate them. mdpi.com In some advanced applications, differential mobility separation (DMS) technology can be coupled with LC-MS/MS to further resolve isomers from matrix interferences, enhancing the quality and confidence of quantification. sciex.com

Chromatographic MethodStationary PhaseMobile Phase ExampleApplication NoteReference
Normal Phase HPLCSilicaIsocratic flow of 10% ethyl acetate in hexaneOffers high resolution for separating isomers of retinyl esters, retinal, and retinol found in ocular tissues. nih.gov
Reverse Phase UHPLCAmide ColumnGradient of water and acetonitrile with formic acidProvides specific separation capacity for retinoic acid isomers and their metabolites in biological fluids. nih.gov
Reverse Phase HPLCC18Gradient of water and acetonitrile with 0.1% formic acidUsed to separate all-trans-retinoic acid from its cis isomers in cellular extracts. mdpi.com

Mass Spectrometric Detection and Quantification of Retinyl Propionate-d3 and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of deuterated retinoids due to its high sensitivity and specificity. When coupled with a separation technique like HPLC, it allows for the accurate measurement of Retinyl Propionate-d3 and its metabolites, even at low concentrations in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique that provides enhanced selectivity and structural information. In a typical workflow, the parent ion corresponding to the deuterated retinoid is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific quantification, as the transition from a specific precursor ion to a product ion is unique to the target analyte. nih.gov

This specificity is crucial for distinguishing the analyte from background noise and co-eluting matrix components. sciex.com The fragmentation patterns observed in MS/MS spectra also provide valuable information for the structural elucidation of unknown metabolites. nih.govcornell.edu For instance, the fragmentation of deuterated all-trans retinoic acid (atRA-d5) can be monitored to confirm its identity and quantify it against an internal standard. nih.gov

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
all-trans-Retinoic Acid (atRA)301.1122.925 nih.gov
all-trans-Retinoic Acid-d5 (atRA-d5)306.1126.825 nih.gov

Ionization Techniques Optimization for Deuterated Retinoids (e.g., ESI, APCI)

The choice of ionization technique is critical for achieving optimal sensitivity in the analysis of deuterated retinoids. The two most common ionization sources used in LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov

The selection depends on the polarity and thermal stability of the analyte. While ESI is a soft ionization technique suitable for a wide range of polar compounds, it can be susceptible to matrix effects, where other components in the sample suppress the ionization of the target analyte. nih.gov For retinoids, which are less polar, APCI has been shown to be highly effective. Studies have demonstrated that positive ion APCI can produce a superior signal-to-noise ratio for retinoic acid isomers compared to ESI, as it is less prone to matrix interference. nih.gov However, for certain more polar retinoid metabolites, ESI in negative ion mode may offer better sensitivity. nih.gov Therefore, the optimization of the ionization source and its parameters is a crucial step in method development.

Ionization TechniquePrincipleAdvantages for RetinoidsDisadvantages for RetinoidsReference
Electrospray Ionization (ESI)Soft ionization creating ions from solution via a high voltage spray.Good sensitivity for more polar retinoid metabolites (e.g., in negative ion mode).Can be prone to matrix interference, suppressing the signal of the target analyte. nih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI)Gas-phase ionization where a corona discharge creates reactant ions that ionize the analyte.Provides better signal-to-noise for less polar retinoids and is less susceptible to matrix effects. Often the preferred method for retinoic acid isomers.Requires analyte to be thermally stable enough to be vaporized. nih.gov

Data Processing and Analysis for Stable Isotope Tracing Experiments

Retinyl Propionate-d3 is an ideal tracer for stable isotope experiments designed to study vitamin A metabolism and kinetics. The core principle of these experiments is to introduce a known amount of the labeled compound into a biological system and then measure the ratio of the labeled (deuterated) to unlabeled (endogenous) compound over time. researchgate.net

A prominent application of this methodology is the Retinol Isotope Dilution (RID) technique, which is used to estimate total body stores of vitamin A. researchgate.net In this method, a dose of deuterium-labeled retinyl acetate is administered. After an equilibration period, a blood sample is taken, and the retinol is extracted. Mass spectrometry is then used to precisely measure the ratio of deuterated retinol to non-labeled retinol. This ratio reflects the extent to which the tracer has been diluted by the body's existing vitamin A pools. This data is then used in established equations to calculate the total vitamin A reserves. researchgate.net The data analysis requires careful processing to accurately determine isotopic enrichment and apply the appropriate kinetic models. researchgate.netnih.gov

StepDescriptionKey Analytical TechniqueReference
1. AdministrationA known dose of a deuterated retinoid (e.g., Retinyl Propionate-d3 or deuterated retinyl acetate) is introduced into the system.N/A researchgate.net
2. Equilibration & SamplingThe labeled compound is allowed to mix with the endogenous retinoid pools over a defined period. Biological samples (e.g., serum) are collected.N/A researchgate.net
3. Extraction & SeparationRetinoids are extracted from the biological matrix and separated from other components.Liquid-liquid extraction, HPLC researchgate.net
4. Isotope Ratio MeasurementThe ratio of the labeled (deuterated) to unlabeled retinoid is measured.Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net
5. Data AnalysisThe measured isotope ratio is used in kinetic models or equations (e.g., Olson equation) to determine metabolic parameters like total body stores or turnover rates.Mathematical modeling researchgate.net

Mechanistic Elucidation of Retinoid Pathways Utilizing Retinylpropionate D3 in Non Human Biological Systems

Tracing Retinoid Uptake, Intracellular Processing, and Esterification

The use of deuterated retinoids, such as RetinylPropionate-d3, has become an invaluable tool for researchers to trace the metabolic fate of vitamin A and its derivatives within biological systems. vulcanchem.com The deuterium (B1214612) label provides a distinct mass signature, allowing for the differentiation between exogenously administered compounds and endogenous retinoids, which is crucial for accurate pharmacokinetic studies. vulcanchem.com This stable isotope tracing methodology enables a detailed investigation of retinoid absorption, distribution, metabolism, and excretion (ADME) without altering the fundamental biological activity of the compound. vulcanchem.combitesizebio.com

Investigation of Cellular Uptake Mechanisms in In Vitro Models

In vitro models, such as cultured skin cells, are instrumental in dissecting the initial steps of retinoid processing. While direct studies on this compound uptake are specific, the general mechanisms of retinoid absorption have been extensively studied. Dietary retinyl esters are typically hydrolyzed in the intestine before the resulting retinol (B82714) is absorbed by mucosal cells. oup.comeuropa.eu However, when applied topically to skin models, retinyl esters like retinyl propionate (B1217596) can penetrate the skin. biorxiv.org

Studies using in vitro models of human epidermis have demonstrated that topically applied retinyl propionate is absorbed and metabolized. biorxiv.orgnih.gov The use of deuterated tracers in such models would allow for precise quantification of uptake and subsequent metabolic conversion, distinguishing the administered compound from pre-existing retinoid pools. For instance, in vitro studies with Caco-2 cells, a model for intestinal absorption, have been used to investigate the uptake of various vitamin D forms, highlighting the utility of cell culture systems in studying lipid-soluble vitamin absorption. researchgate.net Similar models could be employed to delineate the specific transporters and pathways involved in the cellular uptake of this compound.

Elucidation of Retinyl Ester Formation and Hydrolysis Pathways

Once inside the cell, this compound is expected to follow the known metabolic pathways of other retinyl esters. vulcanchem.com The primary event is the hydrolysis of the ester bond to release deuterated retinol (Retinol-d3). This reaction is catalyzed by a family of enzymes known as retinyl ester hydrolases (REHs). nih.govnih.gov In various tissues, including the liver and adipocytes, enzymes like pancreatic triglyceride lipase (B570770), carboxyl ester lipase, and hormone-sensitive lipase have been shown to possess REH activity. vulcanchem.comnih.gov

Conversely, the formation of retinyl esters from retinol is a crucial step for vitamin A storage. nih.gov The key enzyme responsible for this esterification is lecithin:retinol acyltransferase (LRAT). nih.govnih.gov In a research setting using this compound, after its initial hydrolysis to Retinol-d3, this deuterated retinol could then be re-esterified by LRAT with endogenous fatty acids, forming a variety of deuterated retinyl esters. Tracking the appearance of these deuterated species via mass spectrometry would provide a dynamic view of the esterification and hydrolysis cycles. Studies in rat liver have shown that retinyl ester hydrolase activity is stimulated by apo-cellular retinol-binding protein (apo-CRBP), suggesting a regulatory role for this protein in mobilizing retinol from its storage form. nih.gov

Interactive Data Table: Key Enzymes in Retinyl Ester Metabolism

EnzymeFunctionSubstrate(s)Product(s)Tissue Location(s)
Retinyl Ester Hydrolase (REH)Hydrolysis of retinyl estersRetinyl EstersRetinol, Fatty AcidIntestine, Liver, Adipose, Skin nih.govnih.gov
Lecithin:Retinol Acyltransferase (LRAT)Esterification of retinolRetinol, LecithinRetinyl EstersLiver, Intestine, Eye, Skin nih.govnih.gov
Pancreatic Triglyceride Lipase (PTL)Hydrolysis of retinyl estersRetinyl EstersRetinol, Fatty AcidIntestinal Lumen vulcanchem.com
Carboxyl Ester Lipase (CEL)Hydrolysis of retinyl estersRetinyl EstersRetinol, Fatty AcidIntestinal Lumen vulcanchem.com
Hormone-Sensitive Lipase (HSL)Hydrolysis of retinyl estersRetinyl EstersRetinol, Fatty AcidAdipocytes nih.gov

Characterization of Intracellular Trafficking and Compartmentalization

Following uptake and initial processing, deuterated retinoids derived from this compound are trafficked to specific subcellular compartments. Retinol is known to be bound by cellular retinol-binding proteins (CRBPs), which are thought to chaperone the insoluble retinoid within the aqueous environment of the cytosol and deliver it to enzymes for metabolism or esterification. oup.comtandfonline.com

Retinyl esters, the primary storage form of vitamin A, are predominantly localized within cytoplasmic lipid droplets. nih.govnih.gov Studies in rat liver have demonstrated that the majority of retinyl esters are found associated with these lipid droplets in hepatic stellate cells. nih.govnih.gov Using a deuterated tracer like this compound in non-human models, researchers can follow the movement of the deuterium label from the initial ester, to free retinol, and into newly synthesized retinyl esters within these lipid droplets. Confocal Raman microspectroscopy combined with mass spectrometry has been used to study lipid droplet dynamics in rat hepatic stellate cells, a technique that could be powerfully applied with deuterated retinoids to visualize their incorporation and mobilization from these storage organelles in real-time. plos.org The distribution of retinoids and their binding proteins is not uniform, with specific localizations in the endoplasmic reticulum, cytosol, and lipid droplets, indicating a highly organized system of transport and storage. nih.govnih.gov

De Novo Retinoid Biosynthesis and Interconversion Dynamics

The metabolic journey of this compound extends beyond simple hydrolysis and re-esterification. The released Retinol-d3 serves as a precursor for the synthesis of other biologically active deuterated retinoids, providing a window into the dynamics of retinoid interconversion.

Enzymatic Conversion of this compound to Deuterated Retinol and Retinal

As established, the first step in the metabolic activation of this compound is its hydrolysis to Retinol-d3. vulcanchem.com This deuterated retinol then enters the two-step oxidation pathway to produce retinoic acid. nih.gov The first of these steps is the reversible oxidation of Retinol-d3 to deuterated retinal (Retinal-d). This conversion is catalyzed by retinol dehydrogenases (RDHs), a group of enzymes belonging to the short-chain dehydrogenase/reductase superfamily. nih.govnih.gov

Studies in rat liver microsomes have identified NADPH-requiring enzymes that catalyze the conversion of retinol to retinal. nih.gov The use of this compound allows researchers to specifically track the flux through this enzymatic step by measuring the rate of appearance of Retinal-d. This is critical, as retinal itself serves not only as an intermediate in retinoic acid synthesis but also has a primary role in the visual cycle. nih.gov

Study of Retinoic Acid Synthesis and Isomerization Pathways

The second and irreversible step in the synthesis of the most biologically active retinoid is the oxidation of retinal to retinoic acid. nih.gov In the context of a tracing study, Retinal-d is oxidized to deuterated retinoic acid (Retinoic Acid-d) by a group of enzymes called retinal dehydrogenases (RALDHs). nih.gov The resulting all-trans-Retinoic Acid-d can then undergo isomerization to form other stereoisomers, such as 9-cis-retinoic acid and 13-cis-retinoic acid. nih.gov

The ability to track the deuterium label from this compound all the way to various isomers of retinoic acid is a powerful application of this technology. vulcanchem.com It allows for the quantitative analysis of the rates of synthesis and interconversion under different physiological conditions. For example, it is known that the concentration of 9-cis-retinoic acid is typically very low in tissues, but its formation is significant as it is the principal ligand for the retinoid X receptor (RXR). mdpi.comiarc.fr Stable isotope tracing can elucidate the dynamics of the formation of these crucial signaling molecules. nih.govresearchgate.net The entire pathway, from the initial ester to the final active acid, involves a series of enzymatic reactions that are tightly regulated to maintain retinoid homeostasis. nih.gov

Interactive Data Table: Retinoid Biosynthesis and Interconversion

PrecursorEnzyme(s)ProductBiological Significance
This compoundRetinyl Ester Hydrolase (REH)Retinol-d3Release of tracer for metabolic studies vulcanchem.comnih.gov
Retinol-d3Retinol Dehydrogenase (RDH)Retinal-dIntermediate in RA synthesis; visual cycle nih.govnih.gov
Retinal-dRetinal Dehydrogenase (RALDH)all-trans-Retinoic Acid-dActive form, ligand for RARs nih.govnih.gov
all-trans-Retinoic Acid-dIsomerase (enzymatic/non-enzymatic)9-cis-Retinoic Acid-dLigand for RXRs nih.govmdpi.com
all-trans-Retinoic Acid-dIsomerase (non-enzymatic)13-cis-Retinoic Acid-dLess transcriptionally active isomer nih.gov

Identification and Characterization of Enzymes Involved in Deuterated Retinoid Metabolism

The use of stable isotope-labeled compounds, such as Retinyl Propionate-d3, is a powerful technique for delineating the metabolic fate of retinoids in complex biological systems. The deuterium label on the propionate moiety allows for the precise tracking of the molecule and its metabolites without interfering with the biochemical processes themselves. This approach has been instrumental in identifying and characterizing the key enzymes that govern the hydrolysis of retinyl esters and the esterification of retinol.

In non-human biological models, introducing Retinyl Propionate-d3 enables researchers to follow its conversion back to retinol-d3 and its subsequent re-esterification into other retinyl esters. The primary enzymes involved in the hydrolysis of retinyl esters are the Retinyl Ester Hydrolases (REHs). Conversely, the esterification of retinol is primarily catalyzed by Lecithin:Retinol Acyltransferase (LRAT) and, to a lesser extent, Acyl-CoA:Retinol Acyltransferase (ARAT).

By using deuterated substrates, the activity of these enzymes can be quantified with high sensitivity and specificity through mass spectrometry-based methods. For instance, researchers can measure the rate of formation of deuterated retinol from Retinyl Propionate-d3 to assess REH activity in various tissues, such as the retinal pigment epithelium (RPE) or the liver. Similarly, the formation of various deuterated retinyl esters from administered deuterated retinol (derived from the hydrolysis of Retinyl Propionate-d3) provides a direct measure of LRAT or ARAT activity. This technique helps to distinguish between the pools of retinoids that are newly absorbed versus those that are already stored within the cells.

The table below summarizes the key enzymes whose functions are elucidated using deuterated retinyl esters.

Enzyme Abbreviation Primary Function in Retinoid Metabolism Role Investigated with Deuterated Substrates
Lecithin:Retinol AcyltransferaseLRATEsterification of all-trans-retinol to form all-trans-retinyl esters for storage.Quantifying the rate of retinol esterification in tissues like the liver and RPE; assessing the contribution of LRAT to retinoid storage pools.
Retinyl Ester HydrolaseREHHydrolysis of retinyl esters (e.g., retinyl palmitate) to release all-trans-retinol.Measuring the mobilization of retinol from stored ester pools by tracking the appearance of deuterated retinol from deuterated ester precursors.
Acyl-CoA:Retinol AcyltransferaseARATEsterification of retinol, often considered a secondary pathway to LRAT.Differentiating its activity from LRAT in specific cell types or under particular metabolic conditions.

Investigation of Retinoid Transport and Efflux Mechanisms

Role of Retinoid-Binding Proteins in Deuterated Retinoid Transport

Retinoids are lipophilic molecules that require carrier proteins for transport within the aqueous environments of the cytoplasm and extracellular spaces. The use of Retinyl Propionate-d3 and its metabolic product, retinol-d3, allows for detailed investigation into the dynamics of these transport processes. Cellular Retinol-Binding Proteins (CRBPs) and plasma Retinol-Binding Protein (RBP4) are central to this intracellular and systemic transport, respectively.

Once Retinyl Propionate-d3 is hydrolyzed to retinol-d3 within a cell, the deuterated retinol binds to CRBPs. These proteins are not merely passive carriers; they play a crucial role in solubilizing retinol, protecting it from degradation, and channeling it to specific enzymes for esterification or oxidation. By tracking the association of retinol-d3 with different CRBP isoforms (e.g., CRBP-I, CRBP-II), researchers can elucidate the specific pathways for retinol trafficking within different cell types, such as hepatocytes or intestinal absorptive cells. This stable isotope tracing can reveal the kinetics of retinol transfer from its binding protein to enzymes like LRAT for esterification.

For systemic transport, retinol is bound to RBP4 in the liver before being secreted into the circulation. Studies using deuterated retinoids in non-human primate models have shown that after administration, the labeled retinol appears in the blood bound to RBP4. This demonstrates the essential role of RBP4 in mobilizing hepatic retinoid stores for delivery to peripheral tissues. The use of deuterated tracers provides a clear view of the turnover rates of the plasma RBP4-retinol complex.

The functions of key retinoid-binding proteins studied with deuterated retinoids are outlined in the table below.

Binding Protein Abbreviation Location Function in Deuterated Retinoid Transport
Cellular Retinol-Binding Protein ICRBP-ICytoplasm of various cells (e.g., hepatocytes, RPE)Binds and solubilizes intracellular retinol-d3, channeling it to enzymes like LRAT for esterification into deuterated retinyl esters.
Cellular Retinol-Binding Protein IICRBP-IICytoplasm of enterocytes in the small intestineBinds retinol-d3 derived from dietary sources (or experimental administration) and facilitates its esterification before incorporation into chylomicrons.
Plasma Retinol-Binding Protein 4RBP4Secreted from the liver into the plasmaBinds retinol-d3 in the liver and transports it through the bloodstream to target tissues, allowing for the study of systemic retinoid dynamics.

Characterization of Membrane Transporters for Retinoids in Model Systems

The movement of retinoids across cellular membranes is a critical step in their uptake, storage, and efflux, mediated by specific membrane transport proteins. Stable isotope-labeled retinoids serve as excellent tools for characterizing the function and specificity of these transporters in various model systems.

The best-characterized membrane receptor for the uptake of retinol from circulating RBP4 is STRA6 (Stimulated by Retinoic Acid 6). In vitro studies using cell lines engineered to express STRA6 can utilize deuterated retinol to precisely measure transport kinetics. By incubating these cells with a complex of RBP4 and deuterated retinol, the rate of uptake of the labeled retinoid can be quantified, confirming the role of STRA6 as the primary conduit for retinol entry into many cell types.

Efflux of retinoids from cells is often handled by members of the ATP-binding cassette (ABC) transporter superfamily. For example, ABCA1 has been implicated in the efflux of retinol and retinoic acid. Using deuterated retinoids like retinol-d3 allows for the unambiguous measurement of their export from cells. In model systems where ABCA1 expression is manipulated (e.g., knocked down or overexpressed), the rate of appearance of deuterated retinol in the extracellular medium can be directly correlated with ABCA1 activity. This provides definitive evidence for the transporter's role in retinoid homeostasis.

The table below describes membrane transporters involved in retinoid flux that can be studied using deuterated tracers.

Transporter Abbreviation Location Function Investigated with Deuterated Retinoids
Stimulated by Retinoic Acid 6STRA6Plasma membrane of various cellsCharacterizing its role as the specific cell-surface receptor and transporter for retinol bound to RBP4 by measuring the uptake of deuterated retinol.
ATP-Binding Cassette Transporter A1ABCA1Plasma membraneInvestigating its role in the cellular efflux of retinol by tracking the export of deuterated retinol from cells into the surrounding medium.
ATP-Binding Cassette Transporter A4ABCA4Outer segment discs of photoreceptor cellsStudying its function in clearing all-trans-retinal (B13868) from photoreceptor outer segments, a key step in the visual cycle, potentially using deuterated retinaldehyde.

Applications of Retinylpropionate D3 in Diverse Academic Research Models

In Vitro Cellular and Organoid Models for Retinoid Research

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of retinoid metabolism. The use of retinyl propionate-d3 in these systems offers a distinct advantage by allowing researchers to track the administered compound and its metabolites without interference from pre-existing cellular retinoid pools.

Studies in Hepatic and Adipose Cell Lines to Understand Storage and Mobilization

The liver is the primary storage organ for vitamin A, with adipose tissue also playing a significant role. Studies utilizing hepatic and adipose cell lines are crucial for understanding the mechanisms governing the uptake, esterification, and release of retinoids. When retinyl propionate-d3 is introduced to these cell cultures, its journey can be meticulously followed.

In hepatic cell lines, such as HepG2, researchers can investigate the enzymatic processes involved in the hydrolysis of the propionate (B1217596) ester and the subsequent re-esterification of retinol (B82714) with other fatty acids, primarily palmitic acid, for storage as retinyl esters within lipid droplets. The deuterium (B1214612) label allows for the quantification of newly stored retinyl esters derived from the administered retinyl propionate-d3. Similarly, in adipocyte cell lines like 3T3-L1, the compound can be used to study the dynamics of retinoid storage and mobilization in fat cells, which is particularly relevant in understanding the interplay between obesity and vitamin A status.

Investigation of Retinoid Homeostasis in Intestinal and Other Tissue-Specific Cell Cultures

Beyond the intestine, other tissue-specific cell cultures are utilized to understand local retinoid metabolism. For instance, skin keratinocyte cultures can be treated with retinyl propionate-d3 to study its conversion to active forms like retinoic acid, which is vital for skin health and differentiation. The deuterated label provides a clear signature to distinguish the metabolic products of the administered compound from endogenous retinoids.

Use in Retinoid Receptor Binding and Activation Assays (mechanistic studies)

Retinoids exert their biological effects by binding to and activating nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While retinyl propionate itself is not a direct ligand for these receptors, its metabolic conversion to retinoic acid is a key step.

In mechanistic studies, retinyl propionate-d3 can be used in cell-based reporter assays to assess the efficiency of its conversion to biologically active metabolites. Cells engineered to express a reporter gene under the control of a retinoic acid-responsive element are treated with the deuterated compound. The subsequent activation of the reporter gene provides a quantitative measure of the formation of active retinoids. Comparing the activity of retinyl propionate-d3 to that of other retinoid precursors, such as retinol or retinyl palmitate, can reveal differences in their metabolic processing and bio-potency. For example, studies have shown that retinyl propionate treatment can lead to higher RARα activation compared to retinol. biorxiv.org

In Vivo Animal Models for Systemic Retinoid Dynamics (excluding clinical outcomes)

In vivo animal models are indispensable for studying the systemic dynamics of retinoid metabolism, providing insights into the complex interplay between different organs and tissues. The use of retinyl propionate-d3 in these models allows for the tracing of retinoid distribution and turnover throughout the body.

Rodent Models for Elucidating Retinoid Homeostasis and Turnover

Rodent models, particularly rats and mice, are extensively used in vitamin A research due to their physiological similarities to humans. By administering retinyl propionate-d3 to these animals, researchers can track its absorption from the digestive tract, its transport in the bloodstream, its uptake and storage in the liver, and its mobilization to peripheral tissues. vulcanchem.com

The deuterium label enables the use of mass spectrometry to precisely quantify the amount of labeled retinoids in various tissues at different time points. This approach, known as retinol isotope dilution, is a powerful technique for assessing total body vitamin A stores and understanding the kinetics of retinoid turnover. researchgate.net For instance, studies using deuterated vitamin A compounds have demonstrated a rapid exchange between plasma and retinal vitamin A pools. vulcanchem.com

Table 1: Illustrative Data on Deuterated Vitamin A Uptake in Rodent Tissues

Tissue% Deuterated Vitamin A (2 weeks)% Deuterated Vitamin A (4 weeks)
Neuroretina Retinaldehyde82 ± 7%94 ± 2%
Retinal Epithelium Esters70 ± 4%74 ± 2%
Plasma Retinol84 ± 2%86 ± 3%
Liver Esters57 ± 6%67 ± 4%
Kidney Esters68 ± 9%79 ± 3%
This table is based on representative data from studies using deuterated vitamin A compounds and illustrates how such tracers are used to quantify tissue uptake over time. vulcanchem.com

Application in Avian and Fish Models for Developmental Retinoid Research

Avian and fish models are valuable for studying the role of retinoids in embryonic development, as their external development allows for direct observation. Retinyl propionate has been used in studies with laying quails to examine its effects on egg quality and vitamin A levels. atamanchemicals.com The use of retinyl propionate-d3 in these models would allow for precise tracing of the maternal retinoid contribution to the egg yolk and its subsequent utilization by the developing embryo.

By injecting retinyl propionate-d3 into the yolk sac of avian or fish embryos, researchers can follow its metabolism and distribution to various developing tissues, such as the neural tube, eyes, and limb buds. This can help to elucidate the specific roles of different retinoid metabolites in organogenesis and pattern formation. The stable isotope label ensures that the administered retinoid can be distinguished from the embryo's endogenous vitamin A stores, providing clear insights into the developmental dynamics of this essential nutrient.

Analysis of Tissue-Specific Distribution and Metabolic Flux of Deuterated Retinoids

The use of deuterated retinoids like retinyl propionate-d3 is invaluable for investigating the tissue-specific distribution and metabolic flux of vitamin A. By administering the labeled compound, researchers can track its absorption, conversion to other retinoid forms, and accumulation in various tissues over time. This provides critical insights into the homeostatic mechanisms that govern vitamin A levels throughout the body.

Studies utilizing deuterated vitamin A compounds have demonstrated that these molecules can be effectively traced as they move through the circulatory system and are taken up by different organs. For instance, research has shown that after administration, deuterated vitamin A is rapidly incorporated into the retina, indicating a dynamic equilibrium between plasma and retinal vitamin A pools. This rapid exchange underscores the continuous demand for vitamin A in visual processes.

The liver is the primary storage site for vitamin A, mainly in the form of retinyl esters. mdpi.comnih.gov Deuterated retinoid studies allow for the quantification of the movement of newly absorbed vitamin A into these hepatic stores and its subsequent mobilization and distribution to other tissues. mdpi.com The kidneys also play a role in retinoid metabolism and distribution. Data from studies with deuterated vitamin A compounds illustrate the differential uptake and processing of retinoids across various tissues.

Table 1: Percentage of Deuterated Vitamin A in Selected Tissues After Administration

Tissue2 Weeks4 Weeks
Neuroretina Retinaldehyde 82 ± 7%94 ± 2%
Retinal Epithelium Esters 70 ± 4%74 ± 2%
Retinal Epithelium Retinaldehyde 77 ± 7%86 ± 3%
Plasma Retinol 84 ± 2%86 ± 3%
Liver Esters 57 ± 6%67 ± 4%
Liver Retinol 62 ± 6%74 ± 3%
Kidney Esters 68 ± 9%79 ± 3%
Kidney Retinol 45 ± 5%42 ± 13%

This table presents representative data on the percentage of deuterated vitamin A found in various tissues at two and four weeks post-administration, illustrating the dynamic distribution and tissue-specific uptake of newly ingested vitamin A. The data is based on studies using deuterated vitamin A compounds. vulcanchem.com

Metabolic flux analysis using isotope tracing with deuterium-labeled substrates provides a quantitative understanding of the rates of metabolic pathways. researchgate.net This technique can elucidate how the body compensates for metabolic perturbations, such as those induced by xenobiotics, which are known to affect retinoid homeostasis. amegroups.org By tracking the flow of deuterium from retinyl propionate-d3 through various metabolic intermediates, researchers can map the complex network of reactions involved in vitamin A metabolism and identify points of regulation and dysregulation. researchgate.netamegroups.org

Elucidation of Molecular Interactions and Protein Dynamics

Deuterium labeling is a key technique for probing the intricate interactions between retinoids and their binding proteins, as well as the conformational changes these proteins undergo upon ligand binding.

The interaction between retinoids and their carrier proteins, such as retinol-binding protein (RBP) and cellular retinol-binding protein (CRBP), is fundamental to their transport, storage, and delivery to target cells. mdpi.complos.org Deuterium-labeled retinoids, in conjunction with techniques like mass spectrometry, allow for the precise characterization of these non-covalent interactions. jst.go.jp

By analyzing the mass of the protein-ligand complex, researchers can confirm the binding stoichiometry and gain insights into the affinity of the interaction. Furthermore, techniques like photoaffinity labeling, which can be combined with deuterium labeling, help to identify the specific amino acid residues within the binding pocket that interact directly with the retinoid ligand. nih.gov For example, studies on cellular retinaldehyde-binding protein (CRALBP) have used such methods to map the ligand-binding cavity and identify key residues involved in retinoid interactions. nih.gov

Hydrogen/deuterium (H/D) exchange mass spectrometry is a powerful method for studying protein dynamics and conformational changes. nih.govosti.gov This technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium atoms from the solvent (heavy water). The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, providing a detailed map of the protein's structure and flexibility.

When a retinoid binds to its binding protein, it often induces conformational changes that can alter the protein's dynamics. arvojournals.orgresearchgate.net These changes can be detected by H/D exchange, as regions of the protein that become more or less exposed to the solvent will show different rates of deuterium uptake. For instance, studies on CRBP have shown that ligand binding leads to a more rigid and compact conformation, which protects the labile retinoid molecule. nih.govresearchgate.net The binding of 11-cis-retinal (B22103) to CRALBP has been shown to induce conformational changes detectable by H/D exchange, with some regions becoming more solvent-exposed and others less so. arvojournals.org

H/D exchange studies have also been instrumental in comparing the effects of different ligands (agonists vs. antagonists) on the conformation of retinoid receptors like the retinoid X receptor (RXR). nih.govcore.ac.uk These studies reveal that different ligands can stabilize distinct protein conformations, which in turn dictates the biological response. nih.gov For example, binding of an agonist ligand typically promotes a conformation that facilitates the recruitment of coactivators, leading to gene transcription, while an antagonist may stabilize a conformation that favors corepressor binding. nih.gov

Future Directions and Emerging Methodologies in Retinylpropionate D3 Research

Integration with Multi-Omics Approaches

To unravel the multifaceted nature of retinoid metabolism, a holistic view is necessary. Multi-omics, which involves the simultaneous analysis of various types of biological molecules, provides a powerful lens through which to interpret data from Retinyl Propionate-d3 tracer studies. By integrating findings from lipidomics, metabolomics, and proteomics, researchers can construct a more comprehensive model of the retinoid network.

Lipidomics and Metabolomics for Comprehensive Retinoid Profiling

The fields of lipidomics and metabolomics, which focus on the global study of lipids and small molecules, are crucial for extending our knowledge of retinoid pathways. lcms.czscispace.com When combined with the use of Retinyl Propionate-d3, these techniques can simultaneously monitor the fate of this deuterated tracer and capture a snapshot of the wider metabolic environment. This dual approach can lead to the discovery of new or unexpected retinoid metabolites and shed light on how retinoid metabolism is interconnected with other metabolic processes. lcms.cz For example, studies utilizing deuterated vitamin A tracers have successfully identified novel vitamin A metabolites in tissues like the liver. vulcanchem.com

Future research is expected to apply these integrated methods to various physiological and disease models. By tracing the metabolic journey of Retinyl Propionate-d3 while concurrently profiling the entire metabolome and lipidome, scientists can investigate how conditions such as metabolic syndrome or non-alcoholic fatty liver disease (NAFLD) affect retinoid processing and storage. mdpi.comnih.gov This comprehensive analysis has the potential to uncover new disease biomarkers and pinpoint therapeutic targets within the retinoid metabolic pathway.

Research AreaPotential Application of Retinyl Propionate-d3 with Lipidomics/MetabolomicsExpected Outcomes
Metabolic Syndrome Trace the impact of insulin (B600854) resistance on the conversion of Retinyl Propionate-d3 to active retinoids.Identification of dysregulated retinoid metabolic steps and potential biomarkers.
NAFLD Investigate the storage and mobilization of deuterated retinyl esters from lipid droplets in the liver.Understanding the link between lipid accumulation and altered vitamin A homeostasis.
Genetic Disorders Study the effect of specific gene mutations on the metabolic fate of Retinyl Propionate-d3.Elucidation of gene function in retinoid metabolism.

Proteomics for Identifying Novel Retinoid-Modulating Proteins

Proteomics, the large-scale analysis of proteins, adds another vital dimension to Retinyl Propionate-d3 research. While key enzymes in retinoid metabolism are known, proteomics can help identify new proteins that bind, transport, or otherwise influence retinoids. researchgate.net The use of Retinyl Propionate-d3 as a tracer allows researchers to observe changes in the proteome in response to a defined vitamin A input, potentially revealing proteins whose expression is regulated by retinoid levels. nih.govresearchgate.net

Studies have demonstrated that retinoids can modulate the levels of various proteins, including those involved in cell signaling, transcription, and DNA repair. aacrjournals.org For instance, research on cancer cells has identified numerous proteins that are differentially expressed following treatment with retinoids. aacrjournals.orgashpublications.org Future studies could employ affinity-based proteomics, using a retinoid analog as bait to isolate interacting proteins, which may uncover novel retinoid-binding proteins and their roles in cellular processes.

Development of Advanced Imaging Techniques

A primary limitation of many tracer studies is the loss of spatial information when analyzing homogenized tissues. Understanding the precise location of retinoid storage and metabolism within tissues is critical. Advanced imaging techniques are now emerging that can visualize the distribution of deuterated retinoids like Retinyl Propionate-d3 at a high resolution.

Mass Spectrometry Imaging for Spatial Localization of Deuterated Retinoids

Mass Spectrometry Imaging (MSI) is a technique that marries the chemical specificity of mass spectrometry with the spatial detail of microscopy. acs.org MSI enables researchers to map the distribution of molecules, including deuterated retinoids, directly within tissue sections. This can provide an unprecedented view of where Retinyl Propionate-d3 and its metabolites are located in complex tissues. For example, MSI could reveal whether retinyl esters derived from the tracer are stored uniformly in the liver or concentrated in specific cell types. Stimulated Raman Scattering (SRS) microscopy is another powerful imaging technique that has been used to visualize retinoids in living cells and organisms, offering subcellular resolution. nih.gov

Isotope Ratio Mass Spectrometry for Refined Metabolic Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive method for measuring the ratio of stable isotopes in a sample. nih.govresearchgate.net When used with Retinyl Propionate-d3, IRMS can provide incredibly precise measurements of retinoid absorption, turnover, and metabolism. nih.govnih.gov This refined analysis can detect subtle alterations in retinoid kinetics that might be overlooked by other methods. For example, IRMS can quantify the exact rate at which dietary Retinyl Propionate-d3 is converted to retinoic acid in a specific tissue. nih.gov These precise measurements are crucial for developing accurate models of vitamin A metabolism and assessing the influence of various factors on retinoid balance. researchgate.net

Advanced Imaging/Analytical TechniqueApplication in Retinyl Propionate-d3 ResearchKey Information Gained
Mass Spectrometry Imaging (MSI) Mapping the distribution of Retinyl Propionate-d3 and its metabolites in tissue sections (e.g., liver, retina).Spatial localization of retinoid storage and metabolism at the cellular level.
Isotope Ratio Mass Spectrometry (IRMS) Precisely quantifying the ratio of deuterated to non-deuterated retinoids in biological samples.Refined metabolic flux data, including absorption and conversion rates.
Stimulated Raman Scattering (SRS) Microscopy Real-time imaging of retinoid distribution in living cells and organisms.Spatiotemporal dynamics of retinoids at subcellular resolution.

Potential for Novel Deuterated Retinoid Derivatives as Research Probes

The utility of Retinyl Propionate-d3 paves the way for the creation of a broader range of deuterated retinoid derivatives. google.com By strategically placing deuterium (B1214612) atoms on different parts of the retinoid molecule, scientists can design probes to investigate specific metabolic questions. mdpi.com For example, a derivative with deuterium on the propionate (B1217596) group could be used to study the enzymatic cleavage of the ester bond, a key step in mobilizing stored vitamin A. vulcanchem.com

Furthermore, the synthesis of deuterated versions of other significant retinoids, such as retinaldehyde or retinoic acid, would allow for direct tracing of their metabolic fates. mdpi.comacs.orgmdpi.com These new probes, especially when paired with the advanced analytical techniques mentioned above, will equip researchers with a more sophisticated toolkit to explore the intricacies of retinoid biology. The development of these next-generation tracers is expected to drive new discoveries and deepen our understanding of vitamin A's critical role in health and disease.

Design and Synthesis of Retinyl Propionate-d3 Analogs with Modified Properties for Specific Research Questions

The strategic design and synthesis of Retinyl Propionate-d3 analogs are pivotal for advancing our understanding of vitamin A metabolism and function. By introducing specific modifications to the Retinyl Propionate-d3 molecule, researchers can create powerful tools to investigate distinct biological questions. The core principle behind creating these analogs is the incorporation of deuterium, a stable isotope of hydrogen. This labeling provides a unique mass signature that allows the synthesized compound to be distinguished from its naturally occurring, non-deuterated counterparts within a biological system. vulcanchem.com

Synthesis Strategies:

The synthesis of deuterated retinoids, including analogs of Retinyl Propionate-d3, often involves multi-step procedures. While specific details for Retinyl Propionate-d3 are not extensively published, general methodologies for creating deuterated retinoids provide a framework for how these analogs can be produced. These methods are designed to be flexible, allowing for the controlled placement of deuterium atoms. google.com

For instance, one approach to synthesizing deuterated retinoic acid involves a series of reactions starting from simpler, commercially available precursors. google.com A common starting material is β-ionone, which can be deuterated at specific positions. nih.govsci-hub.se Subsequent reactions, such as the Horner-Wadsworth-Emmons coupling, are then used to build the characteristic polyene chain of the retinoid. nih.govsci-hub.se The final steps typically involve reduction and oxidation to yield the desired retinoid, such as retinal, which can then be esterified to form Retinyl Propionate-d3. nih.gov

Table 1: Examples of Synthetic Steps for Deuterated Retinoids

StepReaction TypeStarting Material (Example)Reagents (Example)Product (Example)
1Deuterationβ-iononeDeuterium oxide (D₂O), Sodium deuteroxide (NaOD)Labeled β-ionone
2Horner-Wadsworth-Emmons CouplingLabeled β-iononeDiethyl (cyanomethyl) phosphonate (B1237965)Mixture of E/Z isomers
3ReductionE/Z isomer mixtureDiisobutylaluminum hydride (DIBAL-H)Allylic alcohol
4OxidationAllylic alcoholManganese dioxide (MnO₂)Labeled retinal
5EsterificationLabeled retinalPropionic acid or its derivativeLabeled Retinyl Propionate

This table provides a generalized example of synthetic steps that can be adapted for the synthesis of Retinyl Propionate-d3 analogs. Specific reagents and conditions may vary.

Modified Properties for Specific Research:

The modification of Retinyl Propionate-d3 through the synthesis of its analogs can be tailored to address specific research questions:

Probing Metabolic Pathways: By strategically placing deuterium atoms at different positions on the molecule, researchers can trace the metabolic fate of the compound. For example, labeling the propionate group versus the retinol (B82714) backbone would allow for the distinct tracking of these components following hydrolysis. This helps in understanding the activity of enzymes like esterases and the subsequent conversion of retinol to other active forms like retinoic acid. vulcanchem.com

Investigating Protein-Retinoid Interactions: Deuterated retinoid analogs are invaluable for studying the interactions between retinoids and their binding proteins, such as retinol-binding protein (RBP) and cellular retinoic acid-binding proteins (CRABPs). google.comnih.gov Spectroscopic techniques like solid-state NMR can utilize the deuterium label to provide detailed structural and dynamic information about the retinoid within the protein's binding pocket. nih.govsci-hub.se

Altering Physicochemical Properties: Modifications to the Retinyl Propionate structure, beyond deuteration, can be introduced to alter properties like stability, solubility, or affinity for specific receptors. While not directly related to Retinyl Propionate-d3, the synthesis of various retinoid analogs with altered chains or ring structures demonstrates the potential to create molecules with unique biological activities. nih.govmdpi.com

Exploration of Retinyl Propionate-d3 in Systems Biology and Computational Modeling

The integration of Retinyl Propionate-d3 into systems biology and computational modeling represents a frontier in vitamin A research. These approaches allow for a more holistic understanding of how this compound influences complex biological networks.

Systems Biology Approaches:

Systems biology aims to understand the intricate interactions within a biological system as a whole. Retinyl Propionate-d3 can be a powerful tool in these studies. For example, transcriptomics, a key systems biology technique, can be used to analyze changes in gene expression in response to treatment with Retinyl Propionate-d3. Studies on non-deuterated retinyl propionate have shown its ability to modulate the expression of numerous genes involved in skin health, including those for cellular proliferation and differentiation. biorxiv.orgnih.gov By using the deuterated form, researchers can precisely track the administered compound and correlate its presence in specific tissues with global changes in gene activity.

Table 2: Potential Systems Biology Applications of Retinyl Propionate-d3

Systems Biology ApproachApplication with Retinyl Propionate-d3Research Question Addressed
Transcriptomics Analyze global gene expression changes in cells or tissues after administration.How does Retinyl Propionate-d3 influence cellular pathways at the genetic level?
Proteomics Quantify changes in the proteome to identify proteins whose expression or modification is affected.What are the downstream protein targets of Retinyl Propionate-d3 signaling?
Metabolomics Trace the metabolic fate of the deuterated propionate and retinol moieties and their impact on other metabolic pathways.How is Retinyl Propionate-d3 metabolized and how does it influence the broader metabolic network?
Fluxomics Use the deuterium label to measure the rate of metabolic reactions (fluxes) within vitamin A pathways.What is the dynamic rate of conversion of Retinyl Propionate-d3 to other retinoids?

Computational Modeling:

Computational modeling can complement experimental work by simulating the behavior of Retinyl Propionate-d3 within biological systems. While specific computational models for Retinyl Propionate-d3 are not yet prevalent, the broader field of retinoid research has utilized these techniques. sci-hub.se

Molecular Docking: Computational models can predict how Retinyl Propionate-d3 and its metabolites interact with the binding sites of key proteins, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov These receptors are crucial for mediating the biological effects of vitamin A. mdpi.com

Pharmacokinetic Modeling: The deuterated-retinol-dilution (DRD) technique, which uses deuterated vitamin A esters, is a well-established method for assessing vitamin A stores in the body. nih.gov Computational models are used in conjunction with DRD data to estimate these stores. nih.gov These models can be refined and applied to data obtained using Retinyl Propionate-d3 to improve the accuracy of pharmacokinetic predictions. vulcanchem.com

Conformational Analysis: Computational chemistry can be used to study the three-dimensional structure and flexibility of Retinyl Propionate-d3. sci-hub.se Understanding its preferred conformations is essential for predicting its interactions with biological targets.

The synergy between experimental studies using Retinyl Propionate-d3 and its analogs, and the predictive power of systems biology and computational modeling, holds immense promise for elucidating the complex roles of vitamin A in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.